4-Chloropyridine-2,6-dicarbonitrile 4-Chloropyridine-2,6-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 55306-66-6
VCID: VC6354891
InChI: InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H
SMILES: C1=C(C=C(N=C1C#N)C#N)Cl
Molecular Formula: C7H2ClN3
Molecular Weight: 163.56

4-Chloropyridine-2,6-dicarbonitrile

CAS No.: 55306-66-6

Cat. No.: VC6354891

Molecular Formula: C7H2ClN3

Molecular Weight: 163.56

* For research use only. Not for human or veterinary use.

4-Chloropyridine-2,6-dicarbonitrile - 55306-66-6

Specification

CAS No. 55306-66-6
Molecular Formula C7H2ClN3
Molecular Weight 163.56
IUPAC Name 4-chloropyridine-2,6-dicarbonitrile
Standard InChI InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H
Standard InChI Key OQBWVPUACGCUCO-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1C#N)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Chloropyridine-2,6-dicarbonitrile belongs to the class of chlorinated pyridine derivatives, distinguished by its dual nitrile functionalities. Key identifiers include:

PropertyValueSource
CAS Registry Number4722-94-5
Molecular FormulaC7H2ClN3\text{C}_7\text{H}_2\text{ClN}_3
Molecular Weight163.5 g/mol
InChI KeyOQBWVPUACGCUCO-UHFFFAOYSA-N

The compound’s crystal structure features intermolecular interactions such as C–H⋯N hydrogen bonding and π-stacking, which stabilize its solid-state packing . Spectroscopic data (e.g., NMR, IR) remain underreported in open literature, though its structural analogs suggest characteristic peaks for nitriles ( \sim2200–2250 cm1^{-1}) and aromatic C–Cl bonds ( \sim550–850 cm1^{-1}) .

Synthesis and Manufacturing

Deoxygenative Chlorination

A scalable synthesis route involves deoxygenative chlorination of pyridine N-oxide derivatives. For example, 4-hydroxypyridine-2,6-dicarbonitrile N-oxide reacts with oxalyl chloride under controlled conditions to yield the target compound . This method, optimized for multigram production, emphasizes cost efficiency and high purity:

4-Hydroxypyridine-2,6-dicarbonitrile N-oxide+Cl2C(O)C(O)Cl4-Chloropyridine-2,6-dicarbonitrile+byproducts\text{4-Hydroxypyridine-2,6-dicarbonitrile N-oxide} + \text{Cl}_2\text{C(O)C(O)Cl} \rightarrow \text{4-Chloropyridine-2,6-dicarbonitrile} + \text{byproducts}

Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and 25°C .

Alternative Routes

Cyanation of 2,6-dichloropyridine derivatives using metal cyanides (e.g., CuCN) represents another potential pathway, though yields and selectivity require further optimization . Emerging catalytic methods, such as palladium-mediated cross-coupling, remain exploratory but promising for functionalized pyridines .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient pyridine core and substituents:

  • Nucleophilic Aromatic Substitution: The chlorine atom at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling access to diverse derivatives .

  • Nitrile Group Transformations: Nitriles participate in cycloadditions, hydrolyses to carboxylic acids, and reductions to amines, expanding utility in heterocyclic synthesis .

Comparative studies with isomers (e.g., 2-chloropyridine-3,5-dicarbonitrile) reveal distinct regioselectivity patterns, underscoring the importance of substitution geometry .

Industrial and Research Applications

Patent Landscape

PubChemLite records 18 patents referencing 4-chloropyridine-2,6-dicarbonitrile, highlighting its industrial relevance . Applications span:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antimicrobial agents.

  • Agrochemicals: Building block for herbicides and pesticides.

  • Coordination Chemistry: Ligand design for transition metal catalysts due to nitrile-metal binding affinity .

Future Directions

Research priorities include:

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Bioactivity Profiling: Screening for therapeutic applications (e.g., anticancer, antiviral).

  • Materials Science: Exploring use in conductive polymers or metal-organic frameworks .

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